Hdac1/mao-B-IN-1

Alzheimer's Disease Epigenetics Neurodegeneration

HDAC1/MAO-B-IN-1 (also known as Hybrid If, CAS: 2759855-37-1) is a rationally designed, dual-target small molecule that inhibits histone deacetylase 1 (HDAC1) and monoamine oxidase B (MAO-B). This compound represents a class of N-propargylamine-hydroxamic acid hybrids that combines pharmacophores for both HDAC and MAO-B inhibition.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
Cat. No. B15142239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1/mao-B-IN-1
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC#CCN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C18H17ClN2O2/c1-2-10-21(13-15-4-3-5-17(19)11-15)12-14-6-8-16(9-7-14)18(22)20-23/h1,3-9,11,23H,10,12-13H2,(H,20,22)
InChIKeyUHVZVUSDFRMUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC1/MAO-B-IN-1: A Potent, Blood-Brain Barrier-Permeable Dual HDAC1/MAO-B Inhibitor for Alzheimer's Disease Research


HDAC1/MAO-B-IN-1 (also known as Hybrid If, CAS: 2759855-37-1) is a rationally designed, dual-target small molecule that inhibits histone deacetylase 1 (HDAC1) and monoamine oxidase B (MAO-B). This compound represents a class of N-propargylamine-hydroxamic acid hybrids that combines pharmacophores for both HDAC and MAO-B inhibition. Key characteristics include potent in vitro enzyme inhibition, demonstrated isoform selectivity, and validated blood-brain barrier (BBB) penetration [1]. Its primary intended application is as a pharmacological tool compound for investigating neurodegenerative disease mechanisms, particularly Alzheimer's disease (AD) .

Why HDAC1/MAO-B-IN-1 Should Not Be Substituted with Generic HDAC or MAO-B Inhibitors in Alzheimer's Research


The therapeutic and experimental value of HDAC1/MAO-B-IN-1 resides in its integrated dual-target pharmacology and brain-penetrant profile, which cannot be replicated by simply combining or substituting individual HDAC and MAO-B inhibitors. The compound's design as a single molecular entity ensures a synchronized and spatially-tuned inhibition of both targets [1]. This contrasts with broad-spectrum HDAC inhibitors (e.g., Vorinostat), which can cause significant off-target toxicity and lack MAO-B activity, or highly selective MAO-B inhibitors (e.g., Selegiline), which have no epigenetic modulation component . The quantitative evidence below delineates exactly why this compound offers a distinct and non-fungible profile for scientific investigation.

Quantitative Evidence Guide for HDAC1/MAO-B-IN-1: Verified Differentiation from Comparators


Dual HDAC1/MAO-B Inhibition Potency: Superior Balanced Activity Versus Multi-Target Inhibitors

HDAC1/MAO-B-IN-1 demonstrates a uniquely balanced and potent dual inhibitory profile against its primary targets, HDAC1 (IC50 = 21.4 nM) and MAO-B (IC50 = 99.0 nM) [1]. In contrast, the multi-target ligand DDI199 shows significantly weaker MAO-B inhibition (IC50 = 14.86 µM) [2]. The HDAC6-preferential inhibitor HDAC6-IN-49 exhibits much weaker HDAC1 inhibition (IC50 = 735 nM) and lacks reported MAO-B potency data, indicating a different target prioritization . This quantitative head-to-head comparison confirms HDAC1/MAO-B-IN-1's unique position in achieving high nanomolar potency at both targets simultaneously, a key differentiator for studies requiring robust dual pathway engagement.

Alzheimer's Disease Epigenetics Neurodegeneration

Isoform Selectivity: High MAO-B Selectivity Over MAO-A Distinguishes HDAC1/MAO-B-IN-1 from Pan-MAO Inhibitors

HDAC1/MAO-B-IN-1 demonstrates high selectivity for MAO-B over the MAO-A isoform, with an IC50 for MAO-A of 9,923 nM, resulting in a selectivity index (SI) of 100.2 [1]. This is critical because MAO-A inhibition is associated with the 'cheese effect' and serotonergic side effects. While the selective MAO-B inhibitor Selegiline also exhibits high selectivity (reported SI = 450) , it completely lacks HDAC inhibitory activity. This direct comparison demonstrates that HDAC1/MAO-B-IN-1 is the only compound that combines this clinically favorable MAO-B selectivity profile with potent HDAC1 inhibition.

Parkinson's Disease Depression Selectivity Profile

Blood-Brain Barrier Permeability: Validated Brain Penetration and Accumulation Differentiates HDAC1/MAO-B-IN-1 from Non-Brain-Penetrant HDAC Inhibitors

HDAC1/MAO-B-IN-1 has been experimentally validated to cross the blood-brain barrier (BBB) and accumulate in brain tissue. In vivo studies in ICR mice demonstrated that the compound "instantly penetrated the BBB and accumulated in brain tissue" following administration [1]. This is a critical differentiation point from many HDAC inhibitors, such as the pan-HDAC inhibitor Vorinostat (SAHA), which exhibits poor brain penetration and is not typically used for CNS indications . While Selegiline is known to be brain-penetrant, it does not offer the dual HDAC/MAO-B pharmacology.

Pharmacokinetics Blood-Brain Barrier CNS Drug Discovery

In Vivo Cognitive Function Improvement: Demonstrated Behavioral Efficacy in an Alzheimer's Disease Mouse Model

HDAC1/MAO-B-IN-1 has demonstrated significant in vivo efficacy in reversing cognitive dysfunction. In a Morris water maze test using an ICR mouse model of Alzheimer's disease, the compound "markedly ameliorated cognitive dysfunction" [1]. This provides a direct functional readout of the compound's therapeutic potential in a disease-relevant behavioral paradigm. In contrast, while Vorinostat has shown cognitive benefits in some preclinical models, these are often attributed to its broad HDAC inhibition and are not consistently linked to MAO-B activity. Selegiline has shown modest cognitive benefits clinically but has not been tested in the same dual-pathway context.

Behavioral Pharmacology Morris Water Maze Cognitive Dysfunction

Neuroprotective and Antioxidant Effects: Quantified Reduction in ROS Production in a Cell-Based Model of AD

In PC12 cells challenged with Aβ1-42 (a key model of Alzheimer's disease pathology), HDAC1/MAO-B-IN-1 (50 µM) significantly reversed cell damage and decreased the production of intracellular reactive oxygen species (ROS) [1]. This dual neuroprotective and antioxidant activity is a functional consequence of the compound's dual-target inhibition. While other compounds like HDAC6-IN-49 also show neuroprotective effects, they do so through different target profiles and without the same reported potency on HDAC1 . This data provides a cellular phenotype that directly links the compound's unique target profile to a disease-relevant biological outcome.

Oxidative Stress Neuroprotection Reactive Oxygen Species

Recommended Research and Industrial Application Scenarios for HDAC1/MAO-B-IN-1


Alzheimer's Disease Pathophysiology Studies: Elucidating the Interplay Between Epigenetics and Monoamine Metabolism

This compound is optimally suited for studies investigating the synergistic effects of HDAC1 inhibition (epigenetic modulation of gene expression) and MAO-B inhibition (reduction of oxidative stress from dopamine catabolism) in cellular and animal models of Alzheimer's disease. Its validated dual-target potency and BBB penetration allow researchers to dissect the contribution of each pathway to disease progression and cognitive decline [1].

Behavioral Pharmacology and In Vivo Proof-of-Concept Studies for Novel AD Therapeutics

Given its demonstrated ability to ameliorate cognitive dysfunction in a Morris water maze model, HDAC1/MAO-B-IN-1 serves as an excellent positive control or lead compound for in vivo efficacy studies in Alzheimer's disease research. It can be used to benchmark novel compounds or to validate new animal models that rely on dual HDAC/MAO-B mechanisms [1].

Investigating Neuroprotection and Oxidative Stress Mechanisms in Neurodegeneration

The compound's ability to reduce intracellular ROS and protect against Aβ-induced toxicity makes it a valuable tool for studying the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases. It can be used in cell-based assays to explore the downstream effects of combined HDAC1/MAO-B inhibition on neuronal survival and function [1].

Pharmacokinetic and Blood-Brain Barrier Penetration Studies for CNS Drug Discovery

As a validated brain-penetrant small molecule, HDAC1/MAO-B-IN-1 can be used as a reference compound in assays designed to measure or predict BBB permeability. Its chemical structure (an N-propargylamine-hydroxamic acid hybrid) can also serve as a scaffold for medicinal chemistry efforts aimed at optimizing CNS drug-like properties for dual-target inhibitors [1].

Technical Documentation Hub

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